Pik-75

Description

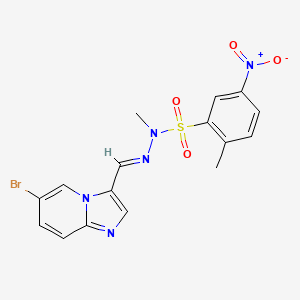

PIK-75 is a preferential p110 alpha/gamma PI3K inhibitor.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHCAAFKVUWAFI-DJKKODMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945619-31-8 | |

| Record name | PIK-75 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945619318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIK-75 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIK-75 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9058I8S63D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pik-75: A Multifaceted Kinase Inhibitor Targeting Cancer Cell Proliferation and Survival

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pik-75 is a potent small molecule inhibitor with a complex mechanism of action that extends beyond its initial characterization as a selective phosphatidylinositol 3-kinase (PI3K) p110α inhibitor. Emerging research has unveiled its ability to target additional critical cellular kinases, including cyclin-dependent kinase 9 (CDK9) and DNA-dependent protein kinase (DNA-PK). This multi-targeted profile underlies its efficacy in inducing apoptosis, inhibiting cell proliferation, and overcoming therapeutic resistance in various cancer models. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its impact on key signaling pathways, summarizing quantitative data, and outlining protocols for key experimental validations.

Core Mechanism of Action: A Multi-Pronged Attack on Cancer Cell Signaling

This compound exerts its anti-cancer effects through the inhibition of several key kinases that are crucial for cancer cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt Signaling Pathway

The primary and most well-characterized mechanism of action of this compound is the potent and selective inhibition of the p110α isoform of phosphoinositide 3-kinase (PI3Kα)[1][2][3]. PI3Kα is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in a wide range of human cancers due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN[4].

By inhibiting PI3Kα, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3)[2]. The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt[3][5]. The subsequent decrease in phosphorylated Akt (p-Akt) disrupts a cascade of downstream signaling events that promote cell survival, proliferation, and growth[3][6][7]. This inhibition of the PI3K/Akt pathway ultimately leads to cell cycle arrest and the induction of apoptosis[3][7][8].

Dual Inhibition of CDK9 and Transcriptional Regulation

Recent studies have identified this compound as a dual inhibitor of both PI3K and cyclin-dependent kinase 9 (CDK9)[6][9]. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a critical role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II.

The inhibition of CDK9 by this compound leads to a rapid decrease in the transcription of short-lived anti-apoptotic proteins, most notably myeloid cell leukemia-1 (Mcl-1)[6][9]. Mcl-1 is a crucial survival factor in many cancer types, and its downregulation is a key contributor to the apoptotic effects of this compound[6]. This dual-targeting mechanism provides a synergistic anti-cancer effect, as both the PI3K/Akt and the CDK9/Mcl-1 axes are critical for cancer cell survival.

Potent Inhibition of DNA-PK

This compound has also been shown to be a potent inhibitor of the DNA-dependent protein kinase (DNA-PK)[1]. DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. While the direct contribution of DNA-PK inhibition to the overall anti-cancer efficacy of this compound is still under investigation, it suggests a potential role for this compound in sensitizing cancer cells to DNA-damaging agents.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against various kinase isoforms and its cytotoxic effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| PI3K p110α | 5.8 | [1] |

| PI3K p110β | 1300 | [1] |

| PI3K p110γ | 76 | [1][2] |

| PI3K p110δ | 510 | [1] |

| DNA-PK | 2 | [1] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Mino | Mantle Cell Lymphoma | 3.82 | [10] |

| Mino-Re (Venetoclax-resistant) | Mantle Cell Lymphoma | 1.50 | [10] |

| Rec-1 | Mantle Cell Lymphoma | 6.09 | [10] |

| Rec1-Re (Venetoclax-resistant) | Mantle Cell Lymphoma | 10.90 | [10] |

| Maver-1 | Mantle Cell Lymphoma | 7.15 | [10] |

| Granta519 | Mantle Cell Lymphoma | 17.19 | [10] |

| JeKo-1 | Mantle Cell Lymphoma | 9.56 | [10] |

| Z-138 | Mantle Cell Lymphoma | 8.09 | [10] |

| SKOV-3 | Ovarian Cancer | Not specified, but 0.4-fold decrease with targeted nanosuspension | [11] |

| CHO-IR | N/A (Insulin Receptor Overexpressing) | 78 (for insulin-induced PKB phosphorylation) | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for evaluating its anti-cancer activity.

Caption: this compound inhibits PI3Kα, blocking Akt activation and promoting apoptosis.

Caption: this compound inhibits CDK9, leading to reduced Mcl-1 and induction of apoptosis.

Caption: A typical workflow to assess the anti-cancer effects of this compound.

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for key experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying the induction of apoptosis by this compound.

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation levels following this compound treatment.

-

Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, Mcl-1, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule and dosage.

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-Akt or Mcl-1).

Overcoming Therapeutic Resistance

A significant application of this compound in oncology is its ability to overcome resistance to other targeted therapies. For instance, in mantle cell lymphoma, this compound has been shown to overcome resistance to the BCL-2 inhibitor venetoclax[6][10]. The mechanism underlying this effect is the this compound-mediated downregulation of Mcl-1, which is often upregulated in venetoclax-resistant cells and provides a bypass survival signal[6].

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a unique multi-targeting mechanism of action. Its ability to simultaneously inhibit the PI3K/Akt pathway and the CDK9/Mcl-1 axis provides a powerful and synergistic approach to inducing cancer cell death. Furthermore, its potent activity against DNA-PK suggests potential for combination therapies with DNA-damaging agents. While its clinical development has been hampered by poor pharmacokinetic properties, the mechanistic insights gained from studying this compound provide a strong rationale for the development of next-generation inhibitors with similar multi-targeting profiles and improved drug-like properties. Future research should focus on further elucidating the interplay between its various targets and exploring rational combination strategies to maximize its therapeutic potential in a clinical setting.

References

- 1. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. Apoptosis Protocols | USF Health [health.usf.edu]

- 11. researchgate.net [researchgate.net]

Pik-75: A Technical Guide to its Downstream Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pik-75 is a potent and versatile kinase inhibitor that has garnered significant interest in cancer research. Initially identified as a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), subsequent studies have revealed a more complex and multifaceted mechanism of action. This compound also potently targets DNA-dependent protein kinase (DNA-PK) and several cyclin-dependent kinases (CDKs), leading to a cascade of downstream effects that culminate in cell cycle arrest and robust apoptosis. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, presents quantitative data on its target inhibition, details relevant experimental methodologies, and visualizes its mechanisms of action through signaling diagrams.

Target Profile and Inhibitory Potency

This compound exhibits a unique inhibitory profile, targeting several key kinases involved in cell survival, proliferation, and DNA repair. Its primary targets include the p110α isoform of PI3K and DNA-PK, with significant activity against other PI3K isoforms and transcriptional kinases.[1][2][3] The inhibitory concentrations (IC50) and binding affinities (Ki) against various targets are summarized below.

| Target | IC50 Value | Ki Value | Notes |

| PI3K p110α | 5.8 nM[1][2][3] | 36 nM (noncompetitive w.r.t ATP), 2.3 nM (competitive w.r.t. PI)[1] | Over 200-fold more potent against p110α than p110β.[1][2] |

| PI3K p110β | 1300 nM (1.3 µM)[1][2] | - | |

| PI3K p110γ | 76 nM[1][2][3] | - | |

| PI3K p110δ | 510 nM[1][2] | - | |

| DNA-PK | 2 nM[1][2][3] | - | Potent inhibition observed in cell-free assays.[1] |

| mTORC1 / mTORC2 | ~1 µM / ~10 µM[2] | - | Significantly less potent compared to primary targets. |

| CDK9 | - | 4.1 nM[4] | High-affinity binding to the ATP binding pocket.[4] |

| CDK7 | - | 2.5 nM[4] | High-affinity binding to the ATP binding pocket.[4] |

| CDK1 / CDK2 | - | - | This compound can block CDK1 and CDK2; however, its affinity for CDK2 is about 100-fold lower than for CDK9.[4][5] |

| p38γ | ~340-420 nM[6] | - | Identified as a target in cutaneous T-cell lymphoma.[6] |

| hsVPS34 | 2.6 µM[2] | - | |

| ATM / ATR | 2.3 µM / 21 µM[2] | - |

Core Signaling Pathways

This compound's potent anti-cancer effects stem from its ability to simultaneously disrupt multiple, often independent, pro-survival signaling pathways.

Inhibition of the PI3K/Akt Signaling Cascade

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival.[7][8][9] As a potent p110α inhibitor, this compound effectively blocks this pathway at a crucial upstream node.[10]

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (3,4)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB). This compound's inhibition of p110α prevents the production of PIP3, thereby blocking the phosphorylation and activation of Akt on key residues such as Thr308 and Ser473.[2][10] This abrogation of Akt signaling is a cornerstone of this compound's mechanism, leading to reduced cell survival and proliferation.[10] In various cell lines, including CHO-IR cells, this compound blocks insulin-induced phosphorylation of Akt with an IC50 of 78 nM.[2][10]

Induction of Mitochondrial-Dependent Apoptosis

A key feature that distinguishes this compound from many other PI3K inhibitors is its profound ability to induce apoptosis, not just cell cycle arrest.[5][11] This pro-apoptotic activity is directly linked to its inhibition of the PI3K pathway and proceeds through the intrinsic, or mitochondrial-dependent, pathway.[5][11]

The apoptosis induced by this compound requires the pro-apoptotic protein Bax.[5] In glioma cells, siRNA-mediated knockdown of Bax increased resistance to this compound, and mouse embryonic fibroblasts deficient in Bax were also resistant to this compound-induced apoptosis.[5] This indicates that this compound triggers a signaling cascade that requires Bax to initiate mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in PARP cleavage and cell death.[11]

Dual Inhibition of PI3K and CDK9 for Mcl-1 Suppression

This compound's potent cytotoxicity is greatly enhanced by its "off-target" effects on transcriptional kinases, particularly CDK7 and CDK9.[12] These kinases are essential components of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II to promote transcriptional elongation.[13][14]

By inhibiting CDK7/9, this compound effectively stalls transcription, an effect that disproportionately impacts genes with short mRNA and protein half-lives.[12] A critical target in this context is the anti-apoptotic BCL-2 family member, Mcl-1.[12][14] this compound treatment leads to a rapid, transcription-dependent depletion of Mcl-1 protein.[12]

This dual-action mechanism is crucial. While PI3K/Akt inhibition primes the cell for apoptosis, the concurrent suppression of the key survival protein Mcl-1 removes a critical barrier to cell death.[4] This synthetic lethal interaction explains why this compound is a potent inducer of apoptosis where more selective PI3K inhibitors are merely cytostatic.[4][15][16] This mechanism is particularly effective in overcoming resistance to other drugs, such as the BCL-2 inhibitor venetoclax in mantle cell lymphoma.[15][16]

Detailed Experimental Methodologies

The characterization of this compound's downstream effects relies on a combination of biochemical and cell-based assays.

PI3K Enzyme Activity Assay (In Vitro)

This assay directly measures the catalytic activity of PI3K and its inhibition by compounds like this compound.

-

Principle: Measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a lipid substrate, phosphatidylinositol (PI).

-

Protocol:

-

Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl₂).[1]

-

Add the PI substrate (e.g., 180 µM) and the PI3K enzyme to the buffer.[1]

-

Add this compound at various concentrations (or a vehicle control, typically DMSO).[1]

-

Initiate the reaction by adding ATP (e.g., 100 µM) containing a spike of [γ-³²P]ATP.[1]

-

Incubate at room temperature for a defined period (e.g., 30 minutes).[1]

-

Stop the reaction by adding 1 M HCl.[1]

-

Extract the phosphorylated lipid product (PIP) using a chloroform/methanol mixture.[1]

-

Quantify the amount of ³²P incorporated into the lipid phase using liquid scintillation counting.[1]

-

Calculate the percent inhibition relative to the vehicle control to determine IC50 values.

-

Western Blotting for Pathway Analysis

Western blotting is essential for observing the phosphorylation status of key signaling proteins and the expression levels of apoptosis-related factors.

-

Principle: Uses specific antibodies to detect target proteins in cell lysates separated by size via gel electrophoresis.

-

Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., glioma cells, pancreatic cancer cells) with this compound at desired concentrations (e.g., 0.1-1 µM) for various time points (e.g., 6-24 hours).[5][11] Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against targets such as phospho-Akt (Ser473/Thr308), total Akt, cleaved caspase-3, PARP, Mcl-1, and a loading control (e.g., β-actin or GAPDH).[5][11][17]

-

Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful tool for quantifying apoptosis and analyzing cell cycle distribution in a cell population.

-

Principle: Cells are stained with fluorescent dyes that bind to DNA or markers of apoptosis and are then analyzed as they pass individually through a laser beam.

-

Apoptosis (Annexin V/PI Staining):

-

Treat cells with this compound as described above.

-

Harvest cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V (stains externalized phosphatidylserine in early apoptotic cells) and Propidium Iodide (PI, stains the DNA of late apoptotic/necrotic cells with compromised membranes).[11]

-

Analyze the stained cells on a flow cytometer to quantify viable, early apoptotic, late apoptotic, and necrotic populations.

-

-

Cell Cycle Analysis:

-

Treat and harvest cells as above.

-

Fix the cells in cold ethanol to permeabilize the membrane.

-

Treat with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).[5]

-

Analyze on a flow cytometer. The DNA content will distinguish cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is also indicative of apoptotic cells with fragmented DNA.[5]

-

Conclusion

This compound is a multi-kinase inhibitor whose potent anti-cancer activity is derived from a synergistic attack on several key cellular pathways. Its primary inhibition of the PI3K/Akt pathway disrupts fundamental cell survival signals, while its concurrent inhibition of transcriptional kinases like CDK9 leads to the rapid depletion of critical anti-apoptotic proteins such as Mcl-1. This dual mechanism effectively lowers the threshold for apoptosis, making this compound a powerful tool for inducing cell death in cancer models. While its broad target profile and potential for toxicity have limited its clinical development, this compound remains an invaluable research tool for elucidating the complex interplay between cell signaling, transcription, and apoptosis, and for identifying novel synthetic lethal strategies in oncology.[5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SmallMolecules.com | this compound (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Inhibitory Effect of this compound on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Target of Pik-75: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pik-75 is a potent small molecule inhibitor that has garnered significant interest within the research community for its marked effects on cellular signaling pathways implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Primary Cellular Targets

This compound is a dual inhibitor, primarily targeting two key cellular kinases:

-

Phosphoinositide 3-kinase (PI3K) p110α: this compound exhibits high potency and selectivity for the p110α isoform of PI3K, a central node in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1][2][3]

-

DNA-dependent protein kinase (DNA-PK): this compound is also a potent inhibitor of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[1][4][5]

Off-Target Profile

While highly potent against p110α and DNA-PK, this compound has been shown to inhibit other kinases, particularly at higher concentrations. A summary of its inhibitory activity against a panel of kinases is presented below.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against its primary targets and a selection of off-targets, as measured by the half-maximal inhibitory concentration (IC50).

| Target Kinase | IC50 (nM) | Reference(s) |

| Primary Targets | ||

| DNA-PK | 2 | [1][4][5] |

| PI3K p110α | 5.8 | [1][3][4] |

| PI3K Isoforms | ||

| PI3K p110γ | 76 | [1][4] |

| PI3K p110δ | 510 | [4] |

| PI3K p110β | 1300 | [1][4] |

| Other Kinases | ||

| PI3KC2β | ~1000 | [4] |

| mTORC1 | ~1000 | [4] |

| ATM | 2300 | [4] |

| hsVPS34 | 2600 | [4] |

| PI3KC2α | ~10000 | [4] |

| mTORC2 | ~10000 | [4] |

| ATR | 21000 | [4] |

| PI4KIIIβ | ~50000 | [4] |

Signaling Pathway Inhibition

This compound's inhibition of p110α leads to the downstream suppression of the PI3K/Akt signaling cascade. This is typically observed by a decrease in the phosphorylation of key signaling molecules such as Akt.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets and effects of this compound.

In Vitro Kinase Inhibition Assay (Generic Luminescent)

This protocol is a generalized procedure for determining the IC50 of this compound against a target kinase using a luminescent readout that measures ADP production.

Materials:

-

Purified recombinant kinase (e.g., p110α/p85α or DNA-PK)

-

Kinase-specific substrate (e.g., PIP2 for PI3K, synthetic peptide for DNA-PK)

-

ATP

-

This compound

-

Kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA for PI3K; 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT for DNA-PK)[6][7]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the appropriate kinase reaction buffer.

-

Reaction Setup:

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of the kinase solution (at 2x the final concentration) to each well.

-

Incubate for 10-15 minutes at room temperature.

-

-

Initiate Kinase Reaction:

-

ADP Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Western Blotting for Phospho-Akt (Ser473)

This protocol describes the detection of phosphorylated Akt at serine 473, a downstream marker of PI3K activity, in cell lysates following treatment with this compound.

Materials:

-

Cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit or Mouse anti-total Akt.

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle for the desired time.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., at a 1:1000 dilution in 5% BSA in TBST) overnight at 4°C.[5]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. The principle is that ligand binding can stabilize a target protein against thermal denaturation.

Materials:

-

Cultured cells

-

This compound

-

PBS supplemented with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermocycler

-

Ultracentrifuge or high-speed microcentrifuge

-

Reagents for protein quantification and detection (e.g., Western blotting materials)

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.

-

Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Heat Treatment:

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.

-

-

Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separation of Soluble Fraction:

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Protein Analysis:

-

Quantify the amount of the target protein (e.g., p110α or DNA-PK) remaining in the soluble fraction at each temperature using Western blotting or another sensitive protein detection method.

-

-

Data Analysis:

-

Plot the percentage of soluble protein as a function of temperature for both vehicle- and this compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

-

Conclusion

This compound is a potent dual inhibitor of PI3K p110α and DNA-PK. Its high affinity for these targets leads to significant downstream effects on cell signaling and DNA repair pathways. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular mechanisms of this compound and similar kinase inhibitors. A thorough understanding of its target profile is essential for the rational design of future studies and the potential therapeutic application of this compound.

References

Pik-75: A Multi-Kinase Inhibitor Driving Apoptosis and Cell Cycle Arrest

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pik-75 is a potent, cell-permeable kinase inhibitor that has garnered significant interest in oncology research. Initially identified as a highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), subsequent studies have revealed its multi-targeted nature, with profound inhibitory effects on DNA-dependent protein kinase (DNA-PK) and key transcriptional cyclin-dependent kinases (CDKs). This dual-action mechanism distinguishes this compound from many other PI3K inhibitors, enabling it to induce robust apoptosis and cell cycle arrest in a wide range of cancer cell lines rather than merely halting proliferation.[1] This guide provides an in-depth technical overview of this compound's mechanism of action, its specific roles in apoptosis and cell cycle regulation, and detailed experimental protocols for its study.

Mechanism of Action: A Multi-Pronged Attack

The efficacy of this compound stems from its ability to simultaneously inhibit multiple critical signaling nodes that govern cell survival, proliferation, and DNA repair.

-

PI3K Pathway Inhibition : this compound is a potent inhibitor of Class IA PI3Ks, displaying remarkable selectivity for the p110α isoform with an IC50 of 5.8 nM.[2][3] It is over 200-fold more selective for p110α than for p110β (IC50 = 1.3 µM).[3] By inhibiting p110α, this compound blocks the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. This prevents the activation of downstream effectors, most notably the serine/threonine kinase Akt (Protein Kinase B), a central mediator of cell survival, growth, and proliferation.[4] Inhibition of Akt phosphorylation is a hallmark of this compound activity in cells.[1][4]

-

DNA-PK Inhibition : Beyond its effects on PI3K, this compound is an exceptionally potent inhibitor of DNA-PK, with an IC50 of 2 nM.[2][3][5] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Its inhibition can lead to the accumulation of DNA damage and contribute to cell death.

-

Transcriptional Inhibition via CDK7/CDK9 : A key discovery that explains the potent apoptotic effect of this compound is its inhibition of the transcriptional kinases CDK7 and CDK9.[6][7] CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II to promote transcriptional elongation of many genes, including those encoding short-lived survival proteins.[7] By inhibiting CDK9, this compound blocks the transcription of critical anti-apoptotic genes, most notably MCL-1.[6][8] This mechanism is distinct from most other PI3K inhibitors and is a primary driver of its pro-apoptotic activity.[6]

Role in Apoptosis

Unlike many PI3K inhibitors that are primarily cytostatic, this compound is a potent inducer of apoptosis.[1][9] This is achieved through a synergistic blockade of pro-survival signaling and transcriptional maintenance of anti-apoptotic proteins.

The apoptotic cascade initiated by this compound involves:

-

Inhibition of Akt Survival Signaling : By blocking the PI3K/Akt pathway, this compound deactivates a primary pro-survival signal, sensitizing the cell to apoptotic stimuli.[4][10]

-

Transcriptional Repression of Mcl-1 : The inhibition of CDK9 by this compound leads to a rapid decrease in the transcription of the MCL-1 gene.[6][8] Because the Mcl-1 protein has a very short half-life, this transcriptional blockade results in the swift depletion of cellular Mcl-1 levels.

-

Activation of the Intrinsic Apoptotic Pathway : Mcl-1 is a critical anti-apoptotic protein of the Bcl-2 family that sequesters pro-apoptotic proteins like Bak. The loss of Mcl-1 liberates these proteins, leading to the activation of the mitochondrial (intrinsic) pathway of apoptosis.[6][8] This process is dependent on the pro-apoptotic effector protein Bax.[1][11]

-

Caspase Activation : Activation of the mitochondrial pathway leads to the release of cytochrome c, formation of the apoptosome, and subsequent activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[8][12][13] This is evidenced by the detection of cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP) in this compound-treated cells.[1][8]

Role in the Cell Cycle

In addition to inducing apoptosis, this compound impacts cell cycle progression. The most consistently reported effect is an arrest in the G2/M phase of the cell cycle.[1][14] This effect is observed in various cancer cell lines, including malignant glioma.[1][14]

While the precise mechanism for G2/M arrest is not fully elucidated, it is likely a consequence of its multi-kinase inhibition profile:

-

PI3K/Akt Inhibition : The PI3K/Akt pathway is known to influence cell cycle progression. While its inhibition is often linked to G1 arrest, it also plays roles in G2/M transition.[15]

-

CDK Inhibition : Direct or indirect inhibition of cyclin-dependent kinases that govern the G2/M checkpoint (e.g., CDK1) could be a contributing factor. The inhibition of CDK7, the CDK-activating kinase (CAK), by this compound could lead to reduced activity of multiple CDKs, including those required for mitosis.[7]

-

DNA Damage Response : By inhibiting DNA-PK, this compound can impair DNA repair, which may trigger a DNA damage checkpoint in G2, preventing cells from entering mitosis with damaged chromosomes.

In some contexts, a G1 arrest or an increase in the sub-G1 fraction (indicative of apoptotic cells) is also observed, which is consistent with the general effects of PI3K pathway blockade.[1][15]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of this compound.

Table 1: Inhibitory Activity (IC50) of this compound against Kinase Targets

| Target Kinase | IC50 Value (nM) | Reference |

|---|---|---|

| DNA-PK | 2 | [2][3][5] |

| PI3K p110α | 5.8 | [2][3] |

| PI3K p110γ | 76 | [2][3] |

| PI3K p110δ | 510 | [3] |

| PI3K p110β | 1300 | [2][3] |

| mTORC1 | ~1000 | [3] |

| ATM | 2300 |[3] |

Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| MV4-11 | Acute Myeloid Leukemia | Cytotoxicity | 0.003 | [2] |

| NZOV9 | Ovarian Cancer | Proliferation | 0.066 | [2] |

| NZB5 | Ovarian Cancer | Proliferation | 0.069 |[2] |

Table 3: Summary of this compound Effects on Apoptosis and Cell Cycle Markers

| Cellular Process | Marker/Event | Observed Effect | Reference |

|---|---|---|---|

| Apoptosis | Cleaved Caspase-3 | Increased | [8] |

| Apoptosis | Cleaved PARP | Increased | [1][8] |

| Apoptosis | Annexin V Staining | Increased | [1][16] |

| Apoptosis | Mcl-1 Protein Level | Decreased | [6][8] |

| Cell Signaling | Akt Phosphorylation | Decreased | [1][3][4] |

| Cell Cycle | Sub-G1 Population | Increased | [1] |

| Cell Cycle | G2/M Population | Increased (Arrest) |[1][14] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for studying this compound. Note: These are representative protocols and may require optimization for specific cell lines and experimental conditions.

1. PI3K Enzyme Activity Assay This protocol is based on a method for determining PI3K kinase activity using a radioactive substrate.[2]

-

Reaction Buffer : 20 mM HEPES (pH 7.5), 5 mM MgCl₂.

-

Substrates : 180 µM Phosphatidylinositol (PI) and 100 µM ATP containing 2.5 µCi of [γ-³²P]ATP.

-

Procedure :

-

Prepare a reaction mix containing the reaction buffer, PI, and the PI3K enzyme source.

-

Add varying concentrations of this compound (dissolved in DMSO) or DMSO vehicle control.

-

Initiate the reaction by adding the ATP substrate mix.

-

Incubate for 30 minutes at room temperature.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Extract phospholipids using 100 µL of chloroform/methanol (1:1 v/v).

-

Separate the organic phase and quantify the incorporated ³²P using liquid scintillation counting.

-

2. Cell Cycle Analysis by Propidium Iodide (PI) Staining This protocol is used to determine the distribution of cells in different phases of the cell cycle.[1]

-

Materials : 70% ethanol (ice-cold), PBS, RNase A, Propidium Iodide (PI) staining solution.

-

Procedure :

-

Seed cells and treat with this compound or DMSO for the desired duration (e.g., 24 hours).

-

Harvest cells (including floating cells) and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry. The G1, S, and G2/M populations are quantified based on their fluorescence intensity.

-

3. Apoptosis Detection by Annexin V/PI Staining This is a standard method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[1][16]

-

Materials : Annexin V-FITC (or other fluorophore), Propidium Iodide (PI), Annexin V Binding Buffer.

-

Procedure :

-

Treat cells with this compound or DMSO for the desired time.

-

Harvest all cells (adherent and floating) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze immediately by flow cytometry.

-

Interpretation: Viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+).

-

4. Western Blot Analysis This protocol is used to detect changes in protein levels and phosphorylation status.

-

Procedure :

-

Treat cells with this compound for the specified time, then lyse them in RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-Mcl-1, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound is a powerful investigational compound whose mode of action extends beyond simple PI3K inhibition. Its ability to co-inhibit PI3K, DNA-PK, and the transcriptional kinases CDK7/CDK9 creates a potent synthetic lethal effect in cancer cells. The dual blockade of the PI3K/Akt survival pathway and the CDK9-mediated transcription of the essential survival protein Mcl-1 is a key driver of its profound pro-apoptotic activity.[6][8] Furthermore, its induction of G2/M cell cycle arrest adds another layer to its anti-cancer profile.[1][14] These unique mechanistic properties make this compound a valuable tool for cancer research and a foundation for developing novel therapeutic strategies, particularly for overcoming resistance to other targeted agents like the BCL-2 inhibitor venetoclax.[8][10]

References

- 1. pnas.org [pnas.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. SmallMolecules.com | this compound (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Pik-75 chemical structure and properties

Introduction: Pik-75 is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a family of lipid kinases crucial in regulating cellular processes such as growth, proliferation, survival, and motility.[1][2][3] Due to the frequent mutation and overactivation of the PI3K/AKT/mTOR pathway in human cancers, inhibitors targeting this pathway, particularly selective inhibitors like this compound, are of significant interest to researchers and drug development professionals.[1][3][4][5] This guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound is an imidazopyridine compound.[1] It is commercially available as both a free base and a hydrochloride salt.[][7] The hydrochloride form is often used in experimental settings due to its solubility properties.[][8]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N'-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzenesulfonohydrazide | [] |

| Molecular Formula | C₁₆H₁₄BrN₅O₄S (Free Base) C₁₆H₁₄BrN₅O₄S.HCl (HCl Salt) | [1][7][9][10] |

| Molecular Weight | 452.28 g/mol (Free Base) 488.74 g/mol (HCl Salt) | [][8][9][10] |

| CAS Number | 372196-67-3 (Free Base) 372196-77-5 (HCl Salt) | [1][7] |

| Appearance | Solid | [2] |

| Melting Point | >156°C (decomposes) (HCl Salt) | |

| Solubility | Soluble in DMSO to 5 mM | |

| SMILES | Cc1ccc(cc1S(=O)(=O)N(C)/N=C/c2cnc3ccc(cn23)Br)--INVALID-LINK--[O-] | [10] |

| InChI Key | QTHCAAFKVUWAFI-DJKKODMXSA-N | [10] |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of the class IA PI3K catalytic subunit p110α.[1][2][8][11] Its mechanism of action is non-competitive with respect to ATP, but competitive with the lipid substrate, phosphatidylinositol (PI).[8] In addition to its potent activity against p110α, this compound also demonstrates significant inhibitory effects against DNA-dependent protein kinase (DNA-PK) and, to a lesser extent, other PI3K isoforms and related kinases.[][8][12] Recent studies have also identified it as a dual inhibitor of PI3K and cyclin-dependent kinase 9 (CDK9), which contributes to its pro-apoptotic effects by downregulating the anti-apoptotic protein MCL-1.[13][14]

The inhibition of p110α by this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][11] The reduction in PIP3 levels subsequently blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][11] This blockade of the PI3K/Akt signaling cascade leads to the inhibition of cell proliferation, survival, and the induction of apoptosis in various cancer cell lines.[13][15]

Table 2: Inhibitory Profile of this compound Against Various Kinases

| Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Notes | Reference |

| p110α (PIK3CA) | 5.8 | 2.3 (vs. PI) 36 (vs. ATP) | Highly selective over other PI3K isoforms. | [8] |

| p110β (PIK3CB) | 1300 | - | Over 200-fold less potent than against p110α. | [1][8][12] |

| p110γ (PIK3CG) | 76 | - | [1][][8][12] | |

| p110δ (PIK3CD) | 510 | - | [8][12] | |

| DNA-PK | 2 | - | Potent inhibition. | [][8][12][16] |

| mTORC1 | ~1000 | - | [12] | |

| mTORC2 | ~10000 | - | [12] | |

| CDK9 | - | - | Identified as a key target for inducing apoptosis. | [13][14] |

| ATM | 2300 | - | [12] | |

| ATR | 21000 | - | [12] |

Signaling Pathway Analysis

This compound primarily exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell metabolism, growth, and survival.[4][17][18] Activation of this pathway typically begins with a growth factor binding to a receptor tyrosine kinase (RTK), leading to the recruitment and activation of PI3K.[17] Activated PI3K then phosphorylates PIP2 to generate the second messenger PIP3.[11] PIP3 recruits PDK1 and Akt to the cell membrane, resulting in Akt phosphorylation and activation.[17] Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), to promote protein synthesis, cell growth, and to inhibit apoptosis.[1][4][17]

Experimental Protocols

The following sections detail common experimental methodologies used to characterize the activity of this compound.

This assay is used to determine the inhibitory potency (IC₅₀) of this compound against specific kinase targets in a cell-free system.

Methodology:

-

Reaction Buffer Preparation: Prepare a buffer solution, typically containing 20 mM HEPES (pH 7.5) and 5 mM MgCl₂.[8]

-

Reaction Mixture: In a total volume of 50 μL, combine the kinase (e.g., purified p110α), the lipid substrate (180 μM phosphatidylinositol), and varying concentrations of this compound (dissolved in DMSO).[8]

-

Initiation: Start the kinase reaction by adding 100 μM ATP containing a radioactive tracer, such as [γ-³²P]ATP (2.5 μCi).[8]

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes.[8]

-

Termination: Stop the reaction by adding 50 μL of 1 M HCl.[8]

-

Extraction: Extract the phosphorylated lipid products using 100 μL of a chloroform/methanol (1:1 v/v) solution.[8]

-

Quantification: Separate the phases and measure the radioactivity in the organic phase using liquid scintillation counting.[8]

-

Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC₅₀ value by non-linear regression.

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells (e.g., human MV4-11 or MIA PaCa-2 cells) in 96-well plates and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).[8][12]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[8]

-

Analysis: Normalize the absorbance values to untreated control cells to determine the percentage of cell viability and calculate the IC₅₀ value.

This technique is used to confirm that this compound inhibits the PI3K pathway within cells by measuring the phosphorylation status of its key downstream effector, Akt.

Methodology:

-

Cell Treatment: Culture cells (e.g., feline esophageal epithelial cells or human cancer cell lines) and treat them with this compound at various concentrations for a defined period. A stimulant, such as insulin or H₂O₂, may be used to activate the PI3K pathway.[19]

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate with a primary antibody for total Akt as a loading control.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt, demonstrating a dose-dependent decrease with this compound treatment.[19]

References

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. onclive.com [onclive.com]

- 7. This compound free base Datasheet DC Chemicals [dcchemicals.com]

- 8. selleckchem.com [selleckchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. GSRS [precision.fda.gov]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. raybiotech.com [raybiotech.com]

- 17. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 19. The Inhibitory Effect of this compound on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pik-75: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pik-75, an imidazo[1,2-a]pyridine derivative, emerged from early phosphoinositide 3-kinase (PI3K) inhibitor discovery programs as a potent, ATP-competitive inhibitor with notable selectivity for the p110α isoform. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its characterization. Despite its promise in preclinical studies, challenges including off-target effects and poor in vivo stability ultimately precluded its clinical development. This document serves as a detailed resource for researchers in the fields of kinase inhibition and drug discovery, offering insights into the evolution of PI3K inhibitors and the multifaceted nature of small molecule drug development.

Discovery and Development History

The discovery of this compound is rooted in the broader effort to develop selective inhibitors of the PI3K family, particularly the p110α isoform (PIK3CA), which is frequently mutated in human cancers. Early work by Hayakawa et al. in 2007 led to the synthesis and biological evaluation of a series of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110α inhibitors. This research identified this compound as a lead compound with potent inhibitory activity.

Subsequent characterization, notably by Knight et al. in 2006, positioned this compound within a pharmacological map of the PI3K family, highlighting its selectivity for p110α. However, these studies also began to reveal a more complex pharmacological profile, including potent inhibition of the DNA-dependent protein kinase (DNA-PK). Further research uncovered that this compound also targets other kinases, including cyclin-dependent kinase 9 (CDK9), contributing to its cytotoxic effects. While this compound demonstrated efficacy in preclinical models of glioma and mantle cell lymphoma, its development was ultimately halted due to its broad target profile, overall toxicity, and lack of in vivo stability.

Mechanism of Action

This compound exerts its biological effects through the inhibition of multiple key signaling kinases.

2.1. PI3K Pathway Inhibition

The primary mechanism of action of this compound is the inhibition of the catalytic activity of PI3K, with a strong preference for the p110α isoform.[1][2] Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating important second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] These second messengers recruit and activate downstream effectors, most notably the serine/threonine kinase Akt. The activation of Akt triggers a cascade of signaling events that promote cell survival, growth, and proliferation.

By inhibiting p110α, this compound blocks the production of PIP3, leading to a dose-dependent decrease in the phosphorylation and activation of Akt.[2][3] This disruption of the PI3K/Akt signaling pathway is a central component of this compound's anti-proliferative and pro-apoptotic effects.

2.2. Off-Target Effects

Beyond its effects on PI3K, this compound has been shown to potently inhibit other kinases, which contributes to its complex biological activity.

-

DNA-Dependent Protein Kinase (DNA-PK): this compound is a potent inhibitor of DNA-PK, a key enzyme in the non-homologous end-joining (NHEJ) pathway of DNA double-strand break repair.[1]

-

Cyclin-Dependent Kinase 9 (CDK9): this compound has been identified as a dual inhibitor of PI3K and CDK9.[4][5] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is crucial for the transcription of short-lived anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by this compound leads to the downregulation of Mcl-1, promoting apoptosis.[6]

These off-target activities, particularly the dual inhibition of PI3K and CDK9, are thought to contribute to the potent induction of apoptosis observed with this compound treatment in various cancer cell lines.[4][7]

Quantitative Data Summary

The inhibitory activity of this compound against various kinases has been determined in numerous studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Reference |

| p110α | 5.8 | [1][2] |

| p110β | 1300 | [1][2] |

| p110γ | 76 | [1][2] |

| p110δ | 510 | [1] |

Table 2: In Vitro Inhibitory Activity of this compound against Other Kinases

| Kinase | IC50 (nM) | Reference |

| DNA-PK | 2 | [1] |

| CDK9 | - | [4][5] |

| mTOR | - | [2] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) | Reference |

| CHO-IR | Akt Phosphorylation | 78 | [3] |

| Mino (MCL) | Cell Viability | 1.5 - 10.9 | [4] |

| Rec-1 (MCL) | Cell Viability | 1.5 - 10.9 | [4] |

Key Experimental Protocols

4.1. PI3K Enzyme Activity Assay (Radioactive)

This protocol describes a method to determine the enzymatic activity of PI3K by measuring the incorporation of radioactive phosphate into a lipid substrate.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.de [promega.de]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vivo Efficacy of Pik-75 in Preclinical Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pik-75 is a potent, reversible inhibitor targeting the p110α isoform of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK), with IC50 values of 5.8 nM and 2 nM, respectively.[1][2] It also exhibits inhibitory activity against other PI3K isoforms like p110γ (IC50 = 76 nM) and CDK9.[2][3] Its mechanism of action centers on the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a key therapeutic target.[4] this compound has demonstrated significant preclinical potential in various cancer models by inducing apoptosis and inhibiting tumor growth.[5][6] However, its clinical development has been hampered by factors such as limited stability and solubility.[5][6] This guide provides an in-depth summary of the in vivo efficacy of this compound in mouse models, focusing on quantitative outcomes and detailed experimental methodologies.

Core Mechanism of Action: PI3K Pathway Inhibition

This compound exerts its primary anti-cancer effects by inhibiting PI3K. This kinase, upon activation by upstream signals like receptor tyrosine kinases (RTKs), phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including components of the mTOR complex 1 (mTORC1), which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. By blocking PI3K, this compound prevents the formation of PIP3, leading to the suppression of AKT activation and the attenuation of these downstream pro-survival signals.[7][8]

References

- 1. This compound | p110α inhibitor | CAS 372196-67-3 (free base) | Buy this compound from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Encapsulation and Delivery of the Kinase Inhibitor this compound by Organic Core High-Density Lipoprotein-Like Nanoparticles Targeting Scavenger Receptor Class B Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Inhibitory Effect of this compound on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pik-75: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pik-75 is a potent and selective small molecule inhibitor with significant utility in the field of inflammation research. Primarily known as a preferential inhibitor of the p110α and p110γ isoforms of phosphoinositide 3-kinase (PI3K), it serves as a critical tool for dissecting the roles of these specific isoforms in inflammatory signaling cascades.[1][2] Its ability to modulate key pathways involved in the production of pro-inflammatory mediators makes it a valuable compound for investigating the pathophysiology of inflammatory diseases and for the preclinical assessment of novel therapeutic strategies. This guide provides an in-depth overview of this compound, including its mechanism of action, impact on signaling pathways, quantitative data, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its biological effects primarily by inhibiting the activity of Class IA PI3Ks, with a strong preference for the p110α isoform and a notable activity against the p110γ isoform.[1][3] It also demonstrates potent inhibition of DNA-dependent protein kinase (DNA-PK).[4][5] Mechanistically, this compound acts as a noncompetitive inhibitor with respect to ATP and a competitive inhibitor with respect to the lipid substrate, phosphatidylinositol (PI), for p110α.[4] This dual-specificity allows researchers to probe the distinct and overlapping roles of these kinases in cellular processes relevant to inflammation.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against various kinases. The half-maximal inhibitory concentrations (IC50) highlight its selectivity profile.

| Target Kinase | IC50 (nM) | Reference |

| PI3K p110α | 5.8 | [4][5] |

| PI3K p110γ | 76 | [4][5] |

| PI3K p110δ | 510 | [4][5] |

| PI3K p110β | 1300 (1.3 µM) | [4][5] |

| DNA-PK | 2 | [4][5] |

| mTORC1 | ~1000 (~1 µM) | [5] |

| hsVPS34 | 2600 (2.6 µM) | [5] |

| ATM | 2300 (2.3 µM) | [5] |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory properties of this compound are predominantly mediated through its inhibition of the PI3K/Akt signaling pathway, a central regulator of immune cell function and inflammatory gene expression.

The PI3K/Akt/NF-κB Signaling Cascade

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate receptors that recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the cell membrane where it is phosphorylated and activated.

Activated Akt, in turn, phosphorylates and activates IκB kinase (IKK). IKK then phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, driving the expression of a wide array of pro-inflammatory mediators.[1][3]

This compound intervenes at the initial step of this cascade by inhibiting PI3K, thereby preventing the formation of PIP3. This leads to a dramatic suppression of downstream events, including Akt phosphorylation, IKK activation, and ultimately, NF-κB transcription.[1][3]

Downstream Consequences of PI3K Inhibition

By suppressing the NF-κB pathway, this compound effectively reduces the production and expression of multiple inflammatory molecules:

-

Pro-inflammatory Cytokines: Potently inhibits the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8).[1][3][6][7]

-

Endothelial Adhesion Molecules: Diminishes the induced expression of E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[1][3] This reduction impairs the ability of leukocytes to adhere to the endothelium, a critical step in the inflammatory response.

-

Cellular Adhesion: Blocks the adhesion of monocytes to endothelial cells.[1][3]

Experimental Protocols and Methodologies

This compound has been successfully employed in a variety of in vitro and in vivo models of inflammation. The following sections provide detailed methodologies for key experiments.

In Vitro Assays

This assay assesses the ability of this compound to inhibit the production of TNF-α and IL-6 from primary human monocytes stimulated with LPS.

-

Cell Isolation: Isolate human peripheral blood monocytes (PBMCs) from fresh heparinized blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend monocytes in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

This compound Treatment: Pre-treat monocytes with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (e.g., 0.5% DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

-

LPS Stimulation: Challenge the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for 5 hours.[1]

-

Supernatant Collection: Centrifuge the plates to pellet the cells and collect the supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[1]

This method is used to confirm that this compound inhibits the PI3K pathway by measuring the phosphorylation status of its downstream target, Akt.

-

Cell Culture and Treatment: Culture an appropriate cell line (e.g., feline esophageal epithelial cells, HeLa cells) to 70-80% confluency. Serum-starve the cells for 4-6 hours.[6]

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for 1 hour.[6]

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., 300 µM hydrogen peroxide for 6 hours, or insulin) to induce Akt phosphorylation.[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

In Vivo Models

This model evaluates the efficacy of this compound in a systemic acute inflammation setting.

-

Animals: Use male BALB/c mice (6-8 weeks old).

-